2-(Difluoromethoxy)isonicotinaldehyde
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Overview
Description
2-(Difluoromethoxy)isonicotinaldehyde is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . It is characterized by the presence of a difluoromethoxy group attached to the isonicotinaldehyde structure. This compound is typically a pale-yellow to yellow-brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)isonicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of isonicotinaldehyde with difluoromethoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The difluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Scientific Research Applications
2-(Difluoromethoxy)isonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)isonicotinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)isonicotinaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)isonicotinaldehyde: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.
2-(Chloromethoxy)isonicotinaldehyde: Features a chloromethoxy group, leading to different reactivity patterns.
Uniqueness
2-(Difluoromethoxy)isonicotinaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMQSHHGQEUIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744610 |
Source
|
Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268517-83-4 |
Source
|
Record name | 2-(Difluoromethoxy)pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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